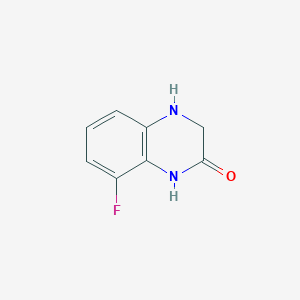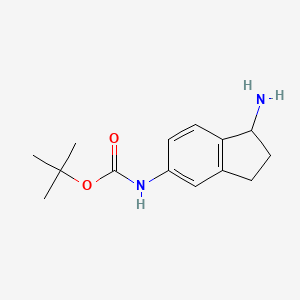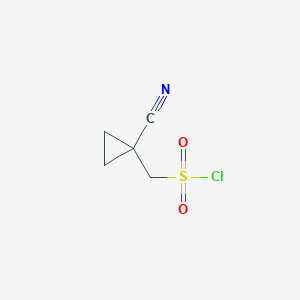![molecular formula C6H7ClF3NOS B1380120 [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride CAS No. 1803584-00-0](/img/structure/B1380120.png)
[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride
説明
[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride is an organic compound that features a thiazole ring substituted with a methyl group at the second position, a trifluoromethyl group at the fourth position, and a methanol group at the fifth position, forming a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone or aldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Methanol Group Addition: The methanol group is added through a reduction reaction, often using a reducing agent like sodium borohydride or lithium aluminum hydride.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring, using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique electronic properties.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biochemical Studies: Used in studies to understand enzyme interactions and inhibition mechanisms.
Industry:
Material Science:
Agriculture: Explored as a component in agrochemicals for pest control.
作用機序
The mechanism by which [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
類似化合物との比較
[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol: The free base form without the hydrochloride salt.
[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine: An amine derivative with similar structural features.
[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanone: A ketone derivative with a carbonyl group instead of the methanol group.
Uniqueness: The hydrochloride salt form of [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol offers enhanced solubility and stability, making it more suitable for certain applications, particularly in aqueous environments. The presence of the trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NOS.ClH/c1-3-10-5(6(7,8)9)4(2-11)12-3;/h11H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHCVILEWMQRSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CO)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-00-0 | |
| Record name | [2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



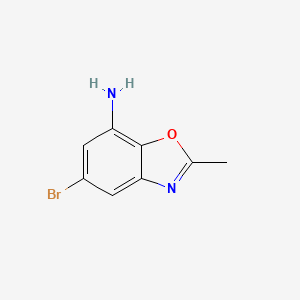
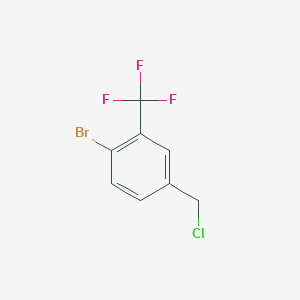
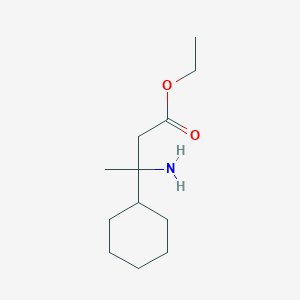
![(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1380043.png)
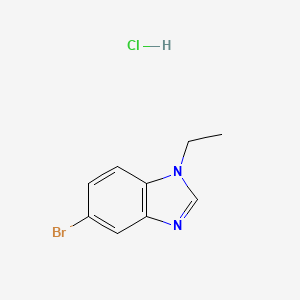
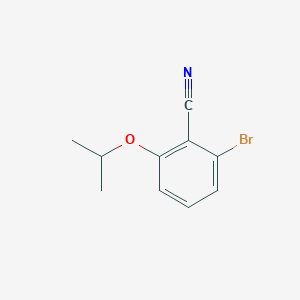
![2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1380047.png)
![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B1380049.png)
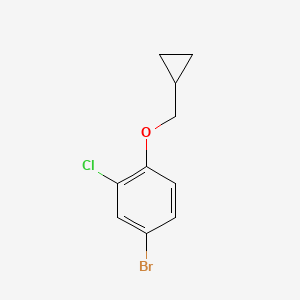
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1380055.png)
